3-{2-Methylimidazo[1,2-a]pyridin-3-yl}piperazin-2-one dihydrochloride
Overview
Description
3-{2-Methylimidazo[1,2-a]pyridin-3-yl}piperazin-2-one dihydrochloride is a heterocyclic compound that features both imidazo[1,2-a]pyridine and piperazine moieties. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{2-Methylimidazo[1,2-a]pyridin-3-yl}piperazin-2-one dihydrochloride typically involves the following steps:
Formation of 2-Methylimidazo[1,2-a]pyridine: This can be achieved through the reaction of 2-aminopyridine with an appropriate aldehyde or ketone under acidic conditions.
Introduction of the Piperazine Moiety: The 2-methylimidazo[1,2-a]pyridine is then reacted with piperazine in the presence of a suitable catalyst to form the desired product.
Formation of the Dihydrochloride Salt: The final step involves the conversion of the free base to its dihydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
3-{2-Methylimidazo[1,2-a]pyridin-3-yl}piperazin-2-one dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding N-oxides.
Substitution: Halogenation reactions can introduce halogen atoms into the imidazo[1,2-a]pyridine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Bromine or iodine in chloroform for halogenation.
Major Products
Scientific Research Applications
3-{2-Methylimidazo[1,2-a]pyridin-3-yl}piperazin-2-one dihydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-{2-Methylimidazo[1,2-a]pyridin-3-yl}piperazin-2-one dihydrochloride involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
2-Methylimidazo[1,2-a]pyridine: A precursor in the synthesis of the target compound.
3-Bromo-2-methylimidazo[1,2-a]pyridine: A halogenated derivative with antimicrobial properties.
Zolpidem: An imidazo[1,2-a]pyridine derivative used as a medication for insomnia.
Uniqueness
3-{2-Methylimidazo[1,2-a]pyridin-3-yl}piperazin-2-one dihydrochloride is unique due to its combined imidazo[1,2-a]pyridine and piperazine moieties, which confer distinct biological activities and potential therapeutic applications .
Properties
IUPAC Name |
3-(2-methylimidazo[1,2-a]pyridin-3-yl)piperazin-2-one;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O.2ClH/c1-8-11(10-12(17)14-6-5-13-10)16-7-3-2-4-9(16)15-8;;/h2-4,7,10,13H,5-6H2,1H3,(H,14,17);2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBDRXWWSHWXRFB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C=CC=CC2=N1)C3C(=O)NCCN3.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16Cl2N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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